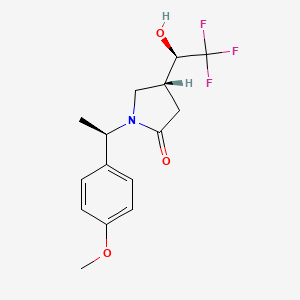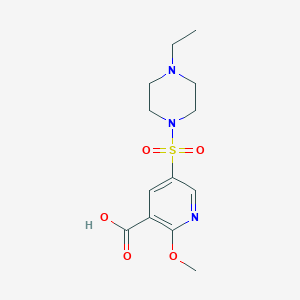
(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidin-2-one core, substituted with a methoxyphenyl group and a trifluoro-hydroxyethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2,2,2-trifluoroacetaldehyde.
Formation of Intermediates: The starting materials undergo a series of reactions, including esterification, reduction, and cyclization, to form key intermediates.
Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the use of a chiral catalyst, to obtain the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of complex molecules.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry
Industrially, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Methoxyphenyl)ethylamine: A related compound with similar structural features.
®-2,2,2-Trifluoro-1-hydroxyethylamine: Another compound with a trifluoro-hydroxyethyl group.
Pyrrolidin-2-one Derivatives: Various derivatives of pyrrolidin-2-one with different substituents.
Uniqueness
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of a methoxyphenyl group and a trifluoro-hydroxyethyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18F3NO3 |
|---|---|
Poids moléculaire |
317.30 g/mol |
Nom IUPAC |
(4R)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3/t9-,11-,14-/m1/s1 |
Clé InChI |
NNNZSIDHLTWGIO-GLXFQSAKSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](C(F)(F)F)O |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)





![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)
![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)
![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)


